2-Fluoro-4-methylbiphenyl

Flurbiprofen synthesis Regioselective metalation One-pot synthesis

2-Fluoro-4-methylbiphenyl (CAS 69168-29-2) is a C13H11F fluorinated biphenyl derivative in which a fluorine atom occupies the 2-position and a methyl group occupies the 4-position on the same phenyl ring. With a molecular weight of 186.22 g/mol , the compound exists as a colorless oil with a boiling point of 90–92 °C at 1 mmHg and a predicted density of 1.062 ± 0.06 g/cm³.

Molecular Formula C13H11F
Molecular Weight 186.22 g/mol
CAS No. 69168-29-2
Cat. No. B019696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylbiphenyl
CAS69168-29-2
Synonyms2-Fluoro-4-methyl-1,1’-biphenyl; 
Molecular FormulaC13H11F
Molecular Weight186.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyISXHZIQXRZTNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylbiphenyl (CAS 69168-29-2): A Regiospecific Flurbiprofen Intermediate with Defined Physicochemical and Synthetic Identity


2-Fluoro-4-methylbiphenyl (CAS 69168-29-2) is a C13H11F fluorinated biphenyl derivative in which a fluorine atom occupies the 2-position and a methyl group occupies the 4-position on the same phenyl ring. With a molecular weight of 186.22 g/mol , the compound exists as a colorless oil with a boiling point of 90–92 °C at 1 mmHg and a predicted density of 1.062 ± 0.06 g/cm³ . Its primary established role is as a key synthetic intermediate in the manufacture of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] [1]. The compound is commercially available at minimum purities of 95% to ≥98% (NLT) from multiple specialty chemical suppliers [2].

1
Flurbiprofen impurity 4 reference standard procurement
2
Regiospecific intermediate for NSAID synthetic pathway studies
3
Regulatory-grade analytical method validation workflow

Why Regioisomeric or Analogous Fluoromethylbiphenyls Cannot Substitute for 2-Fluoro-4-methylbiphenyl (CAS 69168-29-2) in Flurbiprofen-Critical Workflows


Within the C13H11F fluoromethylbiphenyl family, at least three regioisomers exist—2-fluoro-4-methylbiphenyl (69168-29-2, F and CH₃ on the same ring at positions 2 and 4), 2-fluoro-4′-methylbiphenyl (72093-41-5, F and CH₃ on different rings), and 4-fluoro-4′-methylbiphenyl (72093-43-7, F and CH₃ at the 4-positions of different rings). These isomers share identical molecular formulae and nearly identical molecular weights, yet they are not interchangeable in synthetic pathways. The 2-fluoro-4-methyl substitution pattern is the specific regiochemical arrangement required for the downstream transformations—benzylic bromination, cyanation, and alkylation—that ultimately yield flurbiprofen [1]. The 2-fluoro substituent provides the precise electronic activation and steric environment needed for the regioselective benzylic metalation–carboxylation–methylation sequence that defines the Schlosser superbase route to flurbiprofen [2]. Substitution with any regioisomer would place reactive sites at incorrect positions, leading to different—and pharmacologically irrelevant—final products .

Target: 2-Fluoro-4-methylbiphenyl (69168-29-2)
Required regiospecific F/CH₃ pattern for Schlosser route to flurbiprofen
Substitute: 2-Fluoro-4′-methylbiphenyl (72093-41-5)
Reactive site mismatch leads to pharmacologically irrelevant final products
Substitute: 4-Fluoro-4′-methylbiphenyl (72093-43-7)
Solid physical state and different substitution pattern invalidate impurity profiling methods

Quantitative Differentiation Evidence for 2-Fluoro-4-methylbiphenyl (CAS 69168-29-2) Versus Closest Analogs


One-Pot Regioselective Synthesis Yield: 2-Fluoro-4-methylbiphenyl Achieves 79% from 3-Fluorotoluene vs. Modest Yields for Non-Regioselective Routes to Other Isomers

In the Schlosser superbase approach, 2-fluoro-4-methylbiphenyl was obtained in 79% isolated yield via a four-step, one-pot conversion starting from 3-fluorotoluene [1]. By contrast, direct Suzuki–Miyaura coupling approaches to the 2-fluoro-4′-methyl regioisomer (72093-41-5) typically afford the desired product in only 30–50% yield, accompanied by regioisomeric mixtures and polyfluorinated byproducts that require chromatographic separation [2]. The 79% one-pot yield for 69168-29-2 thus represents a reported efficiency advantage of approximately 1.6- to 2.6-fold over non-regioselective cross-coupling methodologies for related isomers.

One-pot synthesis yield
Cross-study
Target: 79% isolated yield 1.6- to 2.6-fold higher Comparator: 30–50% yield
Supports process efficiency review for flurbiprofen intermediate selection
Schlosser superbase method vs. Suzuki coupling for related isomer
Flurbiprofen synthesis Regioselective metalation One-pot synthesis Process chemistry

Defined Pharmacopeial Reference Standard Identity: 2-Fluoro-4-methylbiphenyl Is Flurbiprofen Impurity 4 with Regulatory-Grade Characterization

2-Fluoro-4-methylbiphenyl (69168-29-2) is formally designated as Flurbiprofen Impurity 4 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during commercial flurbiprofen production [1]. The compound is offered as a pharmacopeial reference standard with full traceability against USP or EP standards upon request [1]. In contrast, the regioisomer 4-fluoro-4′-methylbiphenyl (72093-43-7) and the over-alkylated analog 4-ethyl-2-fluoro-1,1′-biphenyl (CAS 55258-76-9, designated as Flurbiprofen EP Impurity F) represent structurally distinct impurities with different physicochemical properties—the latter having a molecular weight of 200.26 g/mol (C14H13F) versus 186.22 g/mol for the target compound—and are not interchangeable in impurity profiling workflows .

Pharmacopeial identity
Head-to-head
Flurbiprofen Impurity 4, regulatory-grade characterization available
Procurement of correct impurity standard critical for analytical method validation
Regioisomers and EP Impurity F differ in MW and physical state
Pharmaceutical impurity profiling Reference standard Flurbiprofen quality control Regulatory compliance

Physicochemical Differentiation: 2-Fluoro-4-methylbiphenyl Exhibits Distinct Physical State and Melting Behavior vs. the 4,4′-Regioisomer

2-Fluoro-4-methylbiphenyl (69168-29-2) is a colorless oil at ambient temperature with a boiling point of 90–92 °C at 1 mmHg and a predicted atmospheric boiling point of approximately 268.3 °C . Its 4,4′-regioisomer (72093-43-7) is a white to off-white crystalline solid with a melting point of 77–78 °C and a predicted boiling point of 272.2 °C at 760 mmHg . The oil-versus-solid distinction has direct implications for handling, formulation dissolution protocols, and chromatographic sample preparation. Additionally, the LogP of 69168-29-2 ranges from 3.80 (experimental/calculated via ChemSrc) to 4.50 (KowWin estimate) , compared to a LogP of approximately 4.06 for the 4-ethyl analog (55258-76-9) , indicating subtle but measurable lipophilicity differences that affect chromatographic retention times in impurity profiling methods.

Physicochemical state
Source review
Colorless oil; LogP 3.80–4.50
Physical state and lipophilicity data to verify for method transfer
Solid regioisomer (72093-43-7) has mp 77–78 °C
Physicochemical characterization Physical state Formulation compatibility Handling properties

Commercially Available Purity Grades: ≥98% (NLT) Specifications Enable Direct Use in Regulated Synthetic and Analytical Workflows

Multiple independent suppliers offer 2-fluoro-4-methylbiphenyl (69168-29-2) with defined minimum purity specifications. Coresyn provides the compound at NLT 98% purity [1], while AKSci and CymitQuimica offer minimum 95% purity grades . This compares favorably with the 4,4′-regioisomer (72093-43-7), which is also available at 95% minimum purity from similar suppliers . However, the combination of ≥98% purity availability and the compound's established pharmacopeial impurity reference status makes 69168-29-2 uniquely positioned for direct use without additional purification in both synthetic flurbiprofen manufacturing and analytical reference standard applications. The boiling point of 90–92 °C at reduced pressure (1 mmHg) further enables purification by vacuum distillation when higher purity is required .

Purity specification
Cross-study
≥98% (NLT)
Supports direct use as synthetic intermediate or reference standard
Comparable purity tier available for some regioisomers
Purity specification Procurement specification Quality control Synthetic intermediate

Patent-Protected Synthetic Route Confers Process IP Certainty: 2-Fluoro-4-methylbiphenyl Is the Only Intermediate Claimed in U.S. Patent 4,422,979 for the Fluoridizing-Diazotizing Flurbiprofen Pathway

U.S. Patent 4,422,979 explicitly claims 2-fluoro-4-methylbiphenyl as a novel intermediate in the preparation of flurbiprofen via the sequence: 2-amino-4-methylbiphenyl → 2-fluoro-4-methylbiphenyl → 2-fluoro-4-monobromomethylbiphenyl → 2-(2-fluoro-4-biphenylyl)acetonitrile → flurbiprofen [1]. No other fluoromethylbiphenyl regioisomer is claimed within this patent family as an intermediate for the same end product. The patent further specifies that the fluorination step uses NH₄F·HF and NaNO₂ in 70% HF at ≤5 °C, followed by thermal decomposition of the diazonium fluoride, and notes that approximately 5% of the corresponding hydroxy byproduct is formed but can be removed by silica gel filtration [1]. This patent-defined process provides regulatory predictability for ANDA filers who must establish synthetic route provenance.

Patent provenance
Head-to-head
Only regioisomer claimed in U.S. Patent 4,422,979 for flurbiprofen pathway
Documented synthetic-route provenance supports regulatory filing context
Fluorination via NH₄F·HF/NaNO₂/70% HF at ≤5 °C
Process patent Intellectual property Flurbiprofen manufacturing Regulatory filing

Evidence-Backed Application Scenarios for 2-Fluoro-4-methylbiphenyl (CAS 69168-29-2) in Pharmaceutical Development and Quality Control


Flurbiprofen Generic Drug Manufacturing: Late-Stage Intermediate with Proven One-Pot Process Efficiency

Process chemistry teams developing generic flurbiprofen ANDA products should select 2-fluoro-4-methylbiphenyl (69168-29-2) as the key penultimate intermediate. The Schlosser superbase route delivers this intermediate in 79% one-pot yield from inexpensive 3-fluorotoluene [1], while U.S. Patent 4,422,979 provides a fully mapped downstream sequence (benzylic bromination → cyanation → propionitrile formation → hydrolysis) to the final API [2]. This combination of documented synthetic efficiency and patent-established provenance supports robust Chemistry, Manufacturing, and Controls (CMC) regulatory submissions.

Analytical Method Development and Validation: Pharmacopeial Impurity Reference Standard for HPLC/GC Profiling

QC and analytical R&D laboratories validating impurity profiling methods for flurbiprofen drug substance and drug product should procure 69168-29-2 from suppliers offering regulatory-grade characterization data [1]. The compound is formally designated as Flurbiprofen Impurity 4 and can be used for system suitability testing, relative response factor determination, and method validation per USP/EP monograph requirements. Its distinct LogP (3.80–4.50 [2][3]) and boiling point (90–92 °C/1 mmHg ) provide clear chromatographic and preparative differentiation from other flurbiprofen-related impurities.

Flurbiprofen Forced Degradation and Stability Studies: Spiking Standard for Impurity Fate-and-Purge Investigations

Stability-indicating method development requires authentic impurity standards to confirm that degradation products are adequately resolved from the API. 2-Fluoro-4-methylbiphenyl, as a process intermediate that may carry through to the final API as a residual impurity, should be included in forced degradation study protocols. With commercially available purity of ≥98% [1], the compound can be used directly for spiking experiments without additional purification, and its oil physical state [2] facilitates accurate volumetric dispensing for solution preparation.

Regioisomer-Specific Synthetic Methodology Research: A Model Substrate for Site-Selective Metalation Studies

Academic and industrial research groups investigating regioselective C–H functionalization of poly-substituted aromatics can employ 2-fluoro-4-methylbiphenyl as a defined model substrate. The Schlosser group demonstrated that the 2-fluoro substituent directs metalation to the benzylic methyl group with high selectivity, enabling sequential deprotonation–carboxylation (84%) and α-deprotonation–methylation (92%) steps [1]. This well-characterized reactivity profile makes 69168-29-2 a valuable benchmark compound for developing and comparing new site-selective metalation methodologies.

Application
Selection Property
Validation Focus
Flurbiprofen generic manufacturing
Regiospecific intermediate with process yield context
CMC submission support and synthetic-route provenance review
Analytical method validation
Pharmacopeial impurity reference standard identity
USP/EP system suitability and relative response factor determination
Forced degradation studies
Oil physical state and ≥98% purity tier
Spiking standard for impurity fate-and-purge investigation
Site-selective metalation research
Defined model substrate for C-H functionalization
Regioselective benzylic metalation methodology benchmarking

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